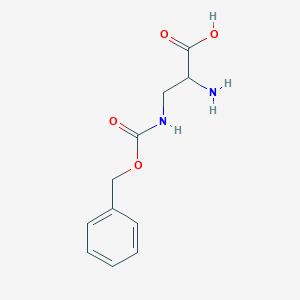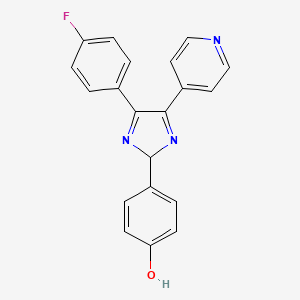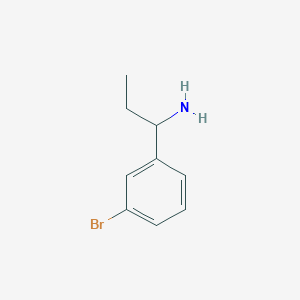
Diethyl 3-methoxyphenylphosphonate
Vue d'ensemble
Description
Diethyl 3-methoxyphenylphosphonate is a useful research compound. Its molecular formula is C11H17O4P and its molecular weight is 244.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 3-methoxyphenylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 3-methoxyphenylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticorrosion Properties
Diethyl 3-methoxyphenylphosphonate derivatives have been explored for their potential as corrosion inhibitors. A study by Moumeni et al. (2020) synthesized several derivatives and tested them for inhibiting corrosion of XC48 carbon steel in acidic environments. The study highlighted the effectiveness of these compounds in corrosion inhibition, utilizing methods like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) for evaluation. The influence of the OCH3 group's position on the compounds' efficiency was also investigated, underscoring the relevance of chemical structure in their performance as inhibitors (Moumeni et al., 2020).
Corrosion Inhibition in Industrial Processes
Gupta et al. (2017) conducted research on α-aminophosphonates, closely related to diethyl 3-methoxyphenylphosphonate, as corrosion inhibitors for mild steel in hydrochloric acid, a scenario common in industrial pickling processes. They found that these compounds showed significant inhibition efficiency, acting mainly as cathodic inhibitors, and their adsorption on metallic surfaces was consistent with the El-Awady adsorption isotherm model. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) methods supported the adsorption of these compounds on metallic surfaces (Gupta et al., 2017).
Application in Organic Synthesis
Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, a related compound, has been identified as a valuable reagent in organic synthesis. Netz and Seidel (1992) described its use in converting aldehydes and ketones into compounds containing an α,β-unsaturated N-methoxy-N-methylamide group with high E selectivity. This highlights its utility in synthesizing specific organic compounds (Netz & Seidel, 1992).
Structural and Vibrational Analysis
In another study, Uppal et al. (2018) synthesized and characterized diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate. They conducted detailed analysis using FTIR, FT-Raman, UV–Vis, and DFT calculations, providing insights into the molecule's structural, vibrational, and electronic properties. This research contributes to a deeper understanding of the compound's characteristics and potential applications in various fields (Uppal et al., 2018).
Inhibitory Efficiency and Surface Morphology
Djenane et al. (2019) synthesized α-aminophosphonic acids closely related to diethyl 3-methoxyphenylphosphonate and studied their efficiency in inhibiting corrosion of mild steel in acidic solutions. Their research included methods like weight loss, polarization curves, EIS, SEM, and AFM. Quantum chemical calculations were performed to study the influence of molecular structure on the inhibition efficiency, providing a comprehensive view of the compounds' effectiveness and mechanism of action (Djenane et al., 2019).
Propriétés
IUPAC Name |
1-diethoxyphosphoryl-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-7-10(9-11)13-3/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRSGILFSDEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (3-Methoxyphenyl)phosphonate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


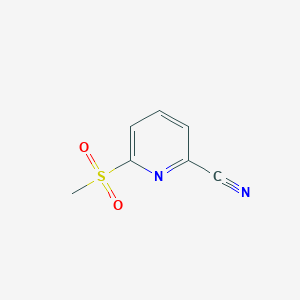
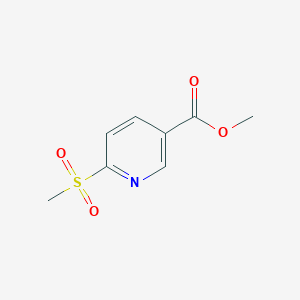
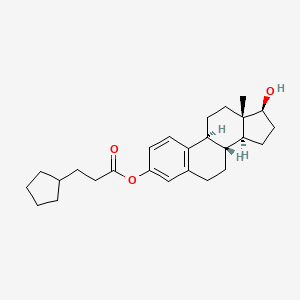
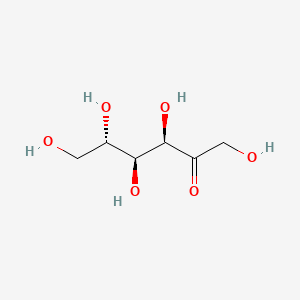
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate](/img/structure/B7856327.png)

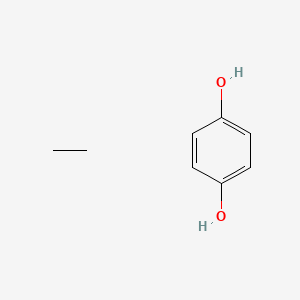

![4-[(3-Chlorophenyl)methyl]-6,7-dimethoxyquinazoline](/img/structure/B7856357.png)
